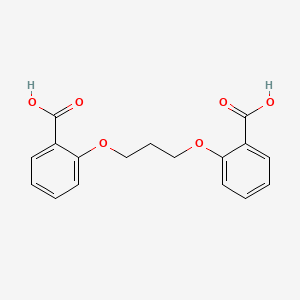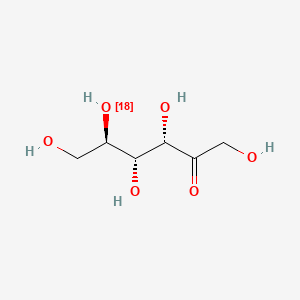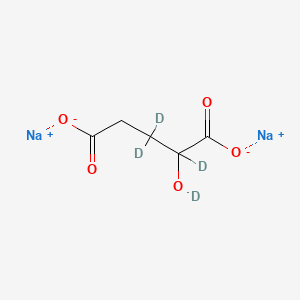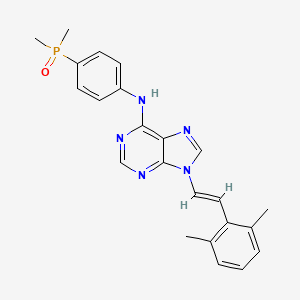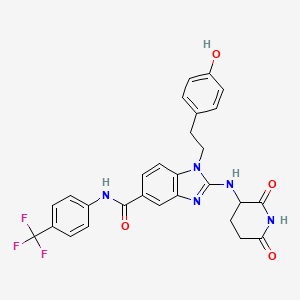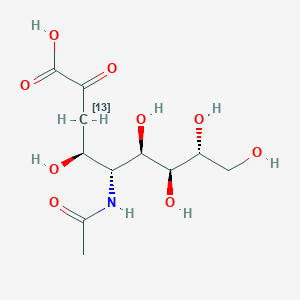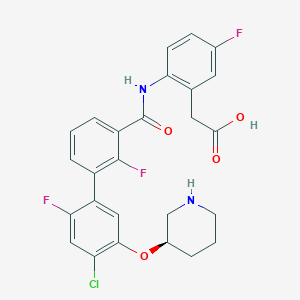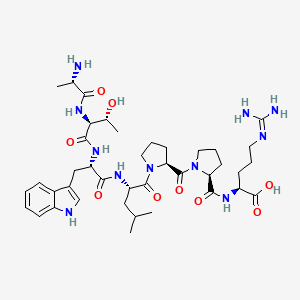
biotin-Bradykinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-Bradykinin is a biotinylated peptide that combines the properties of biotin and bradykinin. Biotin, also known as vitamin H or B7, is a water-soluble vitamin that acts as a coenzyme in various metabolic processes. Bradykinin is a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator. The combination of biotin and bradykinin allows for the specific targeting and labeling of bradykinin receptors, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin-Bradykinin can be synthesized using solid-phase peptide synthesis. During this process, biotin is attached to the N-terminus of the peptide or the side chain of lysine or glutamic acid. The synthesized biotinylated peptide can then use the side chain thiol of cysteine residues for further reactions. Common reagents used in this synthesis include biotin N-hydroxysuccinimide ester and biotin p-nitrophenol ester, which are used to label the amino groups of polypeptides.
Industrial Production Methods
Industrial production of biotinylated peptides, including this compound, often involves the use of automated peptide synthesizers. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of solid-phase peptide synthesis. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Biotin-Bradykinin can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol.
Substitution: The biotin moiety can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can be used under reducing conditions.
Substitution: Various biotin derivatives can be used to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include biotinylated peptides with modified functional groups, which can be used for specific targeting and labeling in various applications.
Aplicaciones Científicas De Investigación
Biotin-Bradykinin has a wide range of scientific research applications, including:
Chemistry: Used in the study of protein-protein interactions and enzyme kinetics.
Biology: Employed in cell surface labeling, flow cytometry, and fluorescence-activated cell sorting.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents targeting bradykinin receptors.
Industry: Applied in the production of biotinylated proteins and peptides for various biotechnological applications
Mecanismo De Acción
Biotin-Bradykinin exerts its effects by binding to bradykinin receptors, specifically the bradykinin B1 and B2 receptors. These receptors are G protein-coupled receptors that mediate the systemic hemodynamic and localized endothelial effects of bradykinin. Upon binding, the receptors activate various signaling pathways, including the release of nitric oxide, which promotes vasodilation and increases blood flow .
Comparación Con Compuestos Similares
Biotin-Bradykinin is unique in its ability to combine the properties of biotin and bradykinin, allowing for specific targeting and labeling of bradykinin receptors. Similar compounds include:
Biotinylated peptides: Other peptides labeled with biotin for specific targeting and labeling.
Bradykinin analogs: Modified versions of bradykinin with different functional groups for specific applications.
Biotin derivatives: Various biotin compounds with different functional groups for specific labeling and targeting
Propiedades
Fórmula molecular |
C60H87N17O13S |
|---|---|
Peso molecular |
1286.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H87N17O13S/c61-58(62)65-25-9-18-37(68-47(79)24-8-7-23-46-49-42(34-91-46)73-60(90)74-49)54(85)77-29-13-22-45(77)56(87)76-28-11-20-43(76)52(83)67-32-48(80)69-39(30-35-14-3-1-4-15-35)50(81)72-41(33-78)55(86)75-27-12-21-44(75)53(84)71-40(31-36-16-5-2-6-17-36)51(82)70-38(57(88)89)19-10-26-66-59(63)64/h1-6,14-17,37-46,49,78H,7-13,18-34H2,(H,67,83)(H,68,79)(H,69,80)(H,70,82)(H,71,84)(H,72,81)(H,88,89)(H4,61,62,65)(H4,63,64,66)(H2,73,74,90)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |
Clave InChI |
LOMXVUHTHUQFCP-PTPXOIFGSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CO)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


pyrimidine-2,4-dione](/img/structure/B12392482.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
